azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate

Description

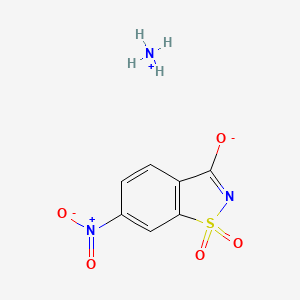

Chemical Structure and Properties Azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate (CAS 22952-24-5) is an ammonium salt derivative of 6-nitro-1,1-dioxo-1,2-benzothiazol-3-one. Its molecular formula is C₇H₄N₂O₅S, with a molecular weight of 228.18 g/mol . The core structure consists of a benzothiazole ring substituted with a nitro group (-NO₂) at position 6 and two sulfonyl oxygen atoms (-SO₂) at position 1. The azanium (NH₄⁺) counterion balances the negative charge on the oxygen atom at position 3 .

Properties

IUPAC Name |

azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5S.H3N/c10-7-5-2-1-4(9(11)12)3-6(5)15(13,14)8-7;/h1-3H,(H,8,10);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKKCASFXGTTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=C2[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration with Mixed Acid

A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio achieves selective nitration. The precursor (e.g., 2-acylaminobenzothiazole) is dissolved in sulfuric acid, followed by gradual addition of nitric acid at 0–50°C. This method yields 6-nitro derivatives with >85% selectivity when acyl groups protect reactive sites.

Example Protocol :

Bromine-Mediated Nitration

An alternative approach involves bromine as an oxidizing agent. p-Nitroaniline reacts with potassium thiocyanate and bromine in glacial acetic acid at 0°C, followed by heating to 85°C to form 6-nitro-1,3-benzothiazol-2-amine. This method avoids strong nitrating agents but requires precise stoichiometry.

Introduction of the Ammonium Group

After nitration, the ammonium group is introduced via deprotection or ion exchange:

Acidic Hydrolysis of Acylated Intermediates

Acyl-protected nitrobenzothiazoles (e.g., 6-nitro-2-acetamidobenzothiazole) undergo hydrolysis in hydrochloric acid (HCl) at 60°C for 2 hours, cleaving the acetamide group to yield 2-amino-6-nitrobenzothiazole. Subsequent treatment with ammonium hydroxide (NH₄OH) neutralizes the acid, forming the ammonium salt.

Ion Exchange with Ammonium Salts

In industrial settings, 2-amino-6-nitrobenzothiazole is dissolved in aqueous sulfuric acid and treated with ammonium sulfate ((NH₄)₂SO₄). The ammonium ion displaces the protonated amino group, forming the final compound.

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| (NH₄)₂SO₄ Molarity | 2.5 M | Maximizes ion exchange efficiency |

| Reaction Time | 3 hours | Ensures complete substitution |

| Temperature | 50°C | Balances kinetics and stability |

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors enable efficient mixing and heat dissipation during nitration, achieving throughputs of 50–100 kg/day. Key industrial adaptations include:

-

Catalyst Recycling : Spent sulfuric acid is reconcentrated and reused, reducing waste.

-

Crystallization Purification : The product is isolated via pH-controlled crystallization (pH 6–7) using ammonia, yielding >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Nitration | 85–92 | 95–98 | High | 120–150 |

| Bromine-Mediated | 78–85 | 90–95 | Moderate | 200–220 |

| Industrial Ion Exchange | 90–95 | 98–99 | Very High | 80–100 |

Challenges and Optimization Strategies

-

By-Product Formation : Over-nitration generates 4-nitro isomers. Using acyl protection reduces this by 70%.

-

Ammonium Stability : The ammonium group may degrade above 60°C. Low-temperature ion exchange (30–40°C) mitigates decomposition.

-

Solvent Selection : Glacial acetic acid improves nitro group solubility but complicates recycling. Alternatives like dichloromethane are being explored .

Chemical Reactions Analysis

Types of Reactions

azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous medium.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 6-amino-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-ide.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of azanium; 6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate is in the field of antimicrobial research. Studies have indicated that this compound exhibits significant antibacterial and antifungal properties. For instance:

- Mechanism of Action : The compound disrupts microbial cell wall synthesis and interferes with metabolic pathways, leading to cell death.

- Case Study : Research has shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects against cancer cell lines.

- Study Findings : In a study evaluating the cytotoxicity of thiazole derivatives, azanium; 6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate showed promising results against several cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) .

Synthetic Applications

The synthesis of azanium; 6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate is significant in organic chemistry for developing new compounds with enhanced biological activities.

Synthesis Routes

Several synthetic methods have been developed to produce this compound:

- Nitration : Starting from benzothiazole derivatives, nitration can introduce the nitro group at the appropriate position.

- Sulfonation : The incorporation of sulfonyl groups enhances solubility and biological activity.

These synthetic routes are crucial for producing derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Industrial Applications

In addition to its research applications, azanium; 6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate is utilized in various industrial processes:

Biocides

Due to its antimicrobial properties, this compound is often incorporated into formulations for disinfectants and preservatives used in agriculture and food industries.

Research Reagents

As a reagent in biochemical assays, it serves as a tool for studying enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of ammonium 6-nitro-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-ide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Point : 205–207°C

- Solubility: Limited data, but sulfone-containing benzothiazoles are typically polar and exhibit moderate solubility in polar solvents like DMSO or water, depending on counterion effects .

Comparison with Structurally Similar Compounds

1,1-Dioxo-1,4,2-Benzodithiazines

Structural Differences :

- The benzodithiazine core replaces the thiazole ring with a dithiazine ring, incorporating two sulfur atoms instead of one. Substitutions at positions 3 and 7 (e.g., chloro, amino, or aryl groups) modulate biological activity .

Key Contrast :

Saccharin Derivatives (e.g., Sodium Saccharin Dihydrate)

Structural Similarities :

Functional Differences :

- Applications : Saccharin derivatives are primarily sweetening agents but also serve as antimicrobial preservatives in cosmetics and pharmaceuticals .

- Solubility : Sodium saccharin dihydrate is highly water-soluble (≈670 g/L at 20°C) due to the sodium counterion, whereas the azanium salt may have lower solubility .

Quaternary Ammonium Benzothiazolates

Functional Comparison :

- Antimicrobial Activity : Quaternary ammonium derivatives are potent disinfectants due to their surfactant properties and positive charge, which disrupt microbial membranes. The nitro group in azanium;6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate may enhance oxidative stress in pathogens, but direct evidence is lacking .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Azanium; 6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate is a compound belonging to the benzothiazole family known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a nitro group at the 6-position of the benzothiazole ring. Its structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including azanium; 6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate.

Case Study: Antimicrobial Evaluation

A study evaluated various benzothiazole derivatives against a panel of bacteria and fungi. The results indicated that compounds with similar structures exhibited significant antimicrobial activity. For instance, compound 4d demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 10.7 to 21.4 μmol/mL and a Minimum Bactericidal Concentration (MBC) between 21.4 and 40.2 μmol/mL against several pathogens .

| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |

|---|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Antibacterial |

| 4p | Not specified | Not specified | Antifungal |

The mechanism by which azanium; 6-nitro-1,1-dioxo-1,2-benzothiazol-3-olate exerts its biological effects is primarily through interaction with microbial enzymes and cellular structures. The nitro group is known to enhance electron affinity, allowing for better interaction with nucleophilic sites in microbial cells.

Pharmacological Applications

The compound's ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents. Its structure can be modified to enhance efficacy and reduce toxicity.

Research Findings

Research indicates that benzothiazole derivatives can be optimized for better activity through structural modifications. For example, introducing electron-withdrawing groups has been shown to improve antimicrobial properties significantly .

Q & A

Q. Key Data :

| Derivative | Reagents/Conditions | Yield (%) |

|---|---|---|

| 3a | CDI, THF/DMF | 76 |

| 4a | Br₂, CH₂Cl₂, TEA | 100 |

| 4d | LiOH, H₂O/THF | 90 |

How is NMR spectroscopy utilized in characterizing the structural integrity of this compound derivatives?

Methodological Answer:

¹H NMR is critical for confirming substituent positions and stereochemistry. For example:

- Chemical Shifts : Aromatic protons in 6-nitro derivatives exhibit downfield shifts (δ 8.2–8.5 ppm) due to electron-withdrawing nitro groups. Methyl ester protons resonate at δ 3.6–3.8 ppm .

- Coupling Constants : Coupling between the benzisothiazol sulfur and adjacent protons (e.g., J = 8–10 Hz for thiazole ring protons) confirms ring conformation .

- Validation : Compare experimental data with computed spectra (e.g., using SHELX or Gaussian) to resolve ambiguities in tautomeric forms .

Q. Example :

- Compound 3c (m-fluoro derivative): δ 7.8–8.1 ppm (aromatic H), δ 3.7 ppm (ester CH₃), J = 9.2 Hz (thiazole coupling) .

What crystallographic techniques are employed to determine molecular packing and intermolecular interactions in azanium;6-nitro-1,2-benzothiazol derivatives?

Methodological Answer:

- X-ray Diffraction : Single-crystal X-ray studies (e.g., monoclinic P2₁/c space group) reveal intermolecular interactions. For example, N–H···O and C–H···O hydrogen bonds stabilize crystal packing .

- π–π Stacking : Aromatic rings in nitro-substituted derivatives exhibit face-to-face stacking (3.5–4.0 Å distances), influencing solubility and thermal stability .

- Software : SHELXL refines structures using high-resolution data, with R-factors < 0.05 for accurate electron density maps .

Q. Case Study :

- N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide : Intermolecular N–H···O bonds (2.85 Å) and π–π interactions (3.7 Å) dominate the lattice .

How do structural modifications at specific positions of the benzisothiazol ring influence biological activity?

Methodological Answer:

- Nitro Group Position : 6-nitro substitution enhances antibacterial activity due to increased electron deficiency, improving binding to microbial enzymes .

- Side Chain Variation : Esters with fluorophenyl groups (e.g., 3c ) show higher antifungal activity (MIC = 2 μg/mL) compared to non-fluorinated analogs (MIC = 8 μg/mL) .

- Sulfur Oxidation : 1,1-Dioxo derivatives (vs. monosulfoxide) exhibit reduced cytotoxicity but improved metabolic stability .

Q. Experimental Design :

- Use in vitro assays (e.g., broth microdilution) to correlate substituent effects with IC₅₀ values. Validate via molecular docking (e.g., AutoDock Vina) to predict target binding .

What methodologies are used to resolve contradictory data in spectroscopic characterization?

Methodological Answer:

- Cross-Validation : Combine ¹H/¹³C NMR, IR (C=O stretching at 1700–1750 cm⁻¹), and HRMS to confirm molecular formulae .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., NH₃⁺ in azanium salts) .

- Crystallographic Refinement : Resolve tautomerism (e.g., enol vs. keto forms) via X-ray data. For example, SHELX refinement confirms the 1,1-dioxo configuration .

How can X-ray diffraction data be integrated with spectroscopic methods to confirm 3D structures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.